Equipotent Pan-Group III mGlu PAM Activity with Micromolar Potency
VU0155094 (ML397) demonstrates similar potency across group III mGlu receptors mGlu4, mGlu7, and mGlu8. In calcium mobilization assays using an EC20 concentration of agonist (glutamate for mGlu4/mGlu8; L-AP4 for mGlu7), the compound shows IC50 values of 0.93 µM, 1.5 µM, and 3.43 µM for mGlu4, mGlu7, and mGlu8, respectively [1]. This potency profile is distinct from the brain-penetrant analog ML396 (VU0422288), which exhibits approximately 100 nM activity at each group III mGlu [2].
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | mGlu4: 0.93 µM; mGlu7: 1.5 µM; mGlu8: 3.43 µM |
| Comparator Or Baseline | ML396 (VU0422288): ~100 nM for mGlu4, mGlu7, mGlu8 |
| Quantified Difference | ML396 is ~9-34x more potent than ML397 across group III mGlu subtypes |
| Conditions | Calcium mobilization assay in HEK293 cells co-expressing Gqi5 (mGlu4) or Gα15 (mGlu7, mGlu8) with EC20 agonist concentration |
Why This Matters
The lower potency of ML397, combined with its peripheral restriction, makes it a preferred tool for isolating peripheral group III mGlu pharmacology without confounding central effects from trace brain penetration.
- [1] Figure 3. Potency determinations of VU0155094 at mGlu4, mGlu7, and mGlu8. ACS Chem Neurosci. 2014;5(12):1221-1237. PMC4306484 View Source
- [2] Lindsley CW, Niswender C, Engers DW, et al. The discovery and characterization of a centrally penetrant (ML396) and a peripherally restricted (ML397) pan-Group III mGlu positive allosteric modulators. Probe Reports from the NIH Molecular Libraries Program. 2015. PMID: 29057060 View Source
